![molecular formula C28H32BrN7O3 B420586 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-3-METHOXYPHENYL 3-BROMOBENZOATE](/img/structure/B420586.png)
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-3-METHOXYPHENYL 3-BROMOBENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-3-METHOXYPHENYL 3-BROMOBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring substituted with piperidine groups, a hydrazine linkage, and a bromobenzoate moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxy and hydrazine groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, targeting the hydrazine or bromobenzoate moieties.
Wissenschaftliche Forschungsanwendungen
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-3-METHOXYPHENYL 3-BROMOBENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows for potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential bioactivity can be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Wirkmechanismus
The mechanism of action of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-3-METHOXYPHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets. The triazine ring and piperidine groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydrazine linkage may also play a role in the compound’s bioactivity by forming reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazine derivatives and hydrazine-linked molecules. Compared to these compounds, 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-3-METHOXYPHENYL 3-BROMOBENZOATE stands out due to its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research .
Eigenschaften
Molekularformel |
C28H32BrN7O3 |
|---|---|
Molekulargewicht |
594.5g/mol |
IUPAC-Name |
[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-3-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C28H32BrN7O3/c1-38-24-18-23(39-25(37)20-9-8-10-22(29)17-20)12-11-21(24)19-30-34-26-31-27(35-13-4-2-5-14-35)33-28(32-26)36-15-6-3-7-16-36/h8-12,17-19H,2-7,13-16H2,1H3,(H,31,32,33,34)/b30-19+ |
InChI-Schlüssel |
WXFQPERVNVPUNB-NDZAJKAJSA-N |
SMILES |
COC1=C(C=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=NNC3=NC(=NC(=N3)N4CCCCC4)N5CCCCC5 |
Isomerische SMILES |
COC1=C(C=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)/C=N/NC3=NC(=NC(=N3)N4CCCCC4)N5CCCCC5 |
Kanonische SMILES |
COC1=C(C=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=NNC3=NC(=NC(=N3)N4CCCCC4)N5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-benzoyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B420503.png)
![(2Z)-8-methoxy-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B420504.png)

![6,8-dichloro-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B420508.png)
![3-benzyl-7-[2-({4-nitrophenyl}hydrazono)-2-(4-methylphenyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B420509.png)
![Ethyl 2-({2-[bis(4-chlorophenyl)(hydroxy)acetyl]-1-phenylhydrazino}carbonyl)benzoate](/img/structure/B420511.png)
![5-(4-Ethylcyclohexyl)-2-[3-nitro-4-(4-pentylcyclohexyl)phenyl]pyridine](/img/structure/B420512.png)
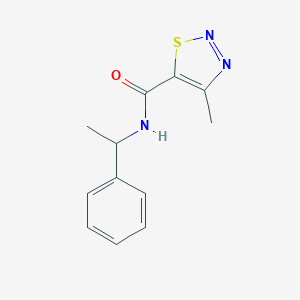
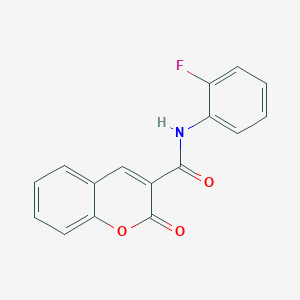
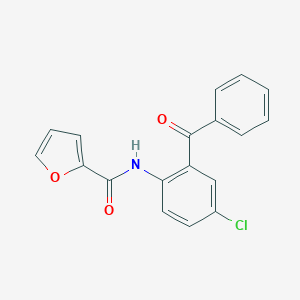
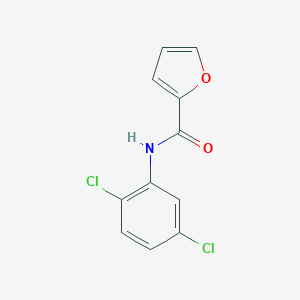
![4-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B420526.png)
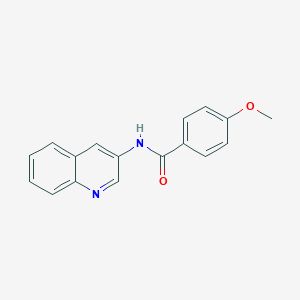
![methyl 2-nitro-3-{[2-(1H-indol-3-yl)ethyl]amino}acrylate](/img/structure/B420529.png)
